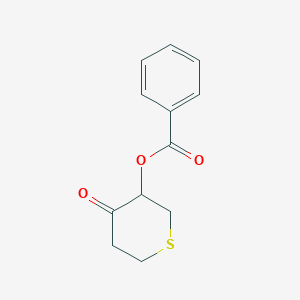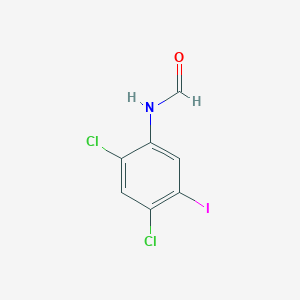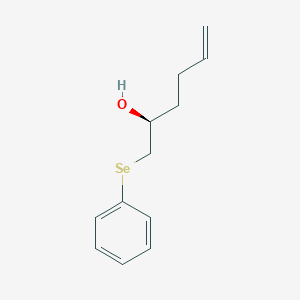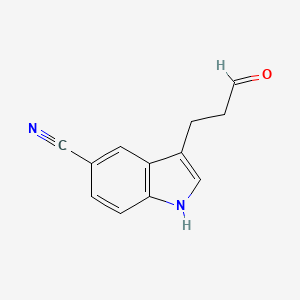![molecular formula C21H25ClN4 B12605352 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride CAS No. 916739-36-1](/img/structure/B12605352.png)
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is a complex organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse biological activities and are utilized in various applications such as dyes, photochromic agents, and fluorescent probes . The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride typically involves a Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and involves the reaction of commercial aldehydes with primary, secondary, or tertiary anilines . The reaction is performed under metal- and solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same Friedel-Crafts reaction. The use of Brönsted acidic ionic liquids as catalysts allows for high yields (up to 99%) and the reaction can be performed with a broad range of substrates . This method is beneficial for large-scale production due to its efficiency and scalability.
化学反应分析
Types of Reactions
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, photochromic agents, and fluorescent probes.
作用机制
The mechanism of action of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride involves its interaction with various molecular targets. The compound can form DNA adducts, leading to DNA damage and potential anticancer effects . It can also interact with enzymes and proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used as a rubber antioxidant and intermediate for dyes.
Pararosaniline: A dye from the triaminotriphenylmethane family, used in histology and microbiology.
Uniqueness
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is unique due to its high solubility in water and its diverse range of applications. Its ability to form DNA adducts and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
916739-36-1 |
|---|---|
分子式 |
C21H25ClN4 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
4-[[bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride |
InChI |
InChI=1S/C21H24N4.ClH/c22-19-7-1-16(2-8-19)13-25(14-17-3-9-20(23)10-4-17)15-18-5-11-21(24)12-6-18;/h1-12H,13-15,22-24H2;1H |
InChI 键 |
ASGGFCKRCFPYAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)


![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)


![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
